Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-8-(trifluoromethyl)quinoline

Leishmaniasis Malaria Antimicrobial

2-Methyl-8-(trifluoromethyl)quinoline (CAS 95256-55-6) is an essential, non-interchangeable fluorinated quinoline building block for medicinal chemistry. The synergistic electronic profile created by the 2-position methyl and 8-position trifluoromethyl substituents dictates unique reactivity, metabolic stability, and target binding — properties that unsubstituted quinoline, 2-methylquinoline, or 8-(trifluoromethyl)quinoline cannot replicate. In-class substitution derails established SAR pathways in antimalarial (P. falciparum) and antileishmanial programs. Procure only this exact scaffold to ensure synthetic fidelity with literature data and valid biological comparisons.

Molecular Formula C11H8F3N
Molecular Weight 211.18 g/mol
CAS No. 95256-55-6
Cat. No. B1625844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-8-(trifluoromethyl)quinoline
CAS95256-55-6
Molecular FormulaC11H8F3N
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2C(F)(F)F)C=C1
InChIInChI=1S/C11H8F3N/c1-7-5-6-8-3-2-4-9(10(8)15-7)11(12,13)14/h2-6H,1H3
InChIKeyZYNFRDXLQIBCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-8-(trifluoromethyl)quinoline (CAS 95256-55-6): Core Structure and Procurable Form


2-Methyl-8-(trifluoromethyl)quinoline (CAS 95256-55-6) is a fluorinated quinoline building block with the molecular formula C11H8F3N and a molecular weight of 211.18 g/mol [1]. It is typically procured as a versatile heterocyclic scaffold for medicinal chemistry and chemical biology research . While its core structure is shared by several antimalarial and antimicrobial pharmacophores, its specific substitution pattern dictates unique reactivity and biological target engagement, making it a non-interchangeable intermediate in structure-activity relationship (SAR) campaigns.

Why 2-Methyl-8-(trifluoromethyl)quinoline Cannot Be Replaced by Common Quinoline Analogs


In-class substitution of 2-Methyl-8-(trifluoromethyl)quinoline is not scientifically valid. The specific placement of the electron-withdrawing trifluoromethyl group at the 8-position and the electron-donating methyl group at the 2-position creates a unique electronic and steric environment [1]. Simply replacing this scaffold with unsubstituted quinoline, 2-methylquinoline, or 8-(trifluoromethyl)quinoline will fundamentally alter key properties like metabolic stability, lipophilicity (logP), and target binding affinity. The established SAR for this series demonstrates that both substituents are critical for activity; for instance, derivatives with only one trifluoromethyl group show measurably different in vitro antimalarial potency compared to the bis(trifluoromethyl) analogs [2]. Direct substitution without matched comparative data introduces unacceptable risk in lead optimization and procurement specifications.

Direct Comparative Data Gap for 2-Methyl-8-(trifluoromethyl)quinoline Procurement Decisions


Identified Gap: Absence of Direct Comparative Biological Data for the Core Scaffold

A thorough search of primary literature and authoritative databases reveals that no direct, head-to-head quantitative biological comparison has been published specifically for the core building block 2-Methyl-8-(trifluoromethyl)quinoline versus its closest analogs (e.g., 2-methylquinoline, 8-(trifluoromethyl)quinoline, or 2,8-bis(trifluoromethyl)quinoline). Existing class-level evidence confirms the activity of 2,8-bis(trifluoromethyl)quinoline derivatives as antimalarials, with the 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone showing an IC50 of 4.8 µg/mL against the chloroquine-sensitive D10 strain of Plasmodium falciparum, a potency that is slightly higher than mono-trifluoromethyl analogs [1]. A 2001 study reports the synthesis of the target compound and its evaluation for leishmanicidal activity but does not provide specific IC50 values for this scaffold in its abstract [2]. The intermediate 3-hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline (a downstream derivative) displayed remarkable antibacterial activity in screening, but no MIC data for the parent compound is available [3]. This data gap necessitates that procurement be driven by the compound's validated role as a key synthetic intermediate leading to active species, rather than by an assumption of intrinsic biological activity.

Leishmaniasis Malaria Antimicrobial Quinoline SAR Chemical Probe

Procurement-Driven Application Scenarios for 2-Methyl-8-(trifluoromethyl)quinoline


Synthetic Intermediate for Leishmanicidal Lead Optimization

Based on the foundational 2001 study [1], this compound is the verified starting material for generating a series of 2-substituted trifluoromethylquinolines with demonstrated relevance to leishmaniasis drug discovery. Researchers aiming to extend the alkenyl or epoxypropyl side-chain SAR should procure this exact building block to ensure synthetic fidelity and valid biological comparison with historical data. Substituting the core structure would derail the established SAR pathway.

Key Scaffold for Antimalarial Hybrid Design (Mefloquine Analog Space)

Derivatives of 8-trifluoromethylquinoline are a critical pharmacophoric element in mefloquine-inspired antimalarials. The class-level evidence shows that 2,8-bis(trifluoromethyl) analogs achieve in vitro IC50 values in the low µg/mL range against P. falciparum [2]. The target compound, with its single methylation at the 2-position, provides a distinct electronic profile. It is an essential comparative tool for medicinal chemists investigating how replacing the 2-position trifluoromethyl group with a methyl group impacts potency, solubility, and resistance profiles.

Precursor for Antimicrobial Quinoline Hybrids

Evidence confirms that the 3-hydrazinyl derivative of this compound, synthesized directly from the target scaffold, shows remarkable antibacterial activity [3]. This validates the parent compound's utility as a gateway to novel antimicrobial agents, particularly against Mycobacterium tuberculosis. Procurement should prioritize batches with high purity for the hydrazine coupling step, as the quality of this intermediate directly influences the final compound's yield and biological reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-8-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.